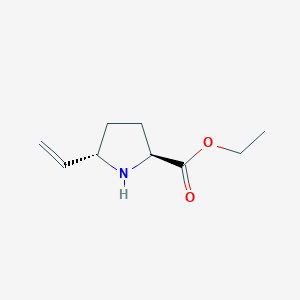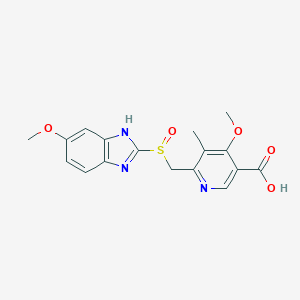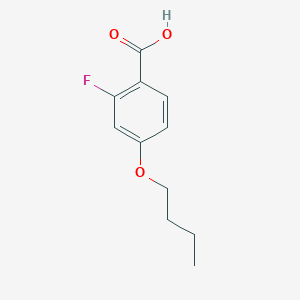
Fioricet
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fioricet is a combination medication that contains acetaminophen, butalbital, and caffeine. It is commonly used to treat tension headaches and migraines. Although Fioricet has been widely used in clinical practice, little is known about its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Fioricet is not fully understood. It is believed that the combination of acetaminophen, butalbital, and caffeine works together to relieve pain and reduce inflammation. Acetaminophen works by blocking the production of prostaglandins, which are responsible for pain and inflammation. Butalbital works by relaxing the muscles and reducing tension. Caffeine works by constricting blood vessels and reducing blood flow to the brain.
Biochemical and Physiological Effects:
Fioricet has several biochemical and physiological effects. Acetaminophen, the active ingredient in Fioricet, is metabolized in the liver and excreted in the urine. Butalbital, another active ingredient, is metabolized in the liver and excreted in the urine. Caffeine, the third active ingredient, is metabolized in the liver and excreted in the urine. Fioricet has been shown to have analgesic and antipyretic effects, which means it can relieve pain and reduce fever.
Vorteile Und Einschränkungen Für Laborexperimente
Fioricet has several advantages and limitations for lab experiments. One advantage is that it is readily available and easy to obtain. Another advantage is that it has been widely used in clinical practice, which means there is a lot of data available on its safety and efficacy. However, one limitation is that Fioricet contains multiple active ingredients, which makes it difficult to isolate the effects of each ingredient. Another limitation is that Fioricet is a prescription medication, which means it can only be used in lab experiments with proper authorization.
Zukünftige Richtungen
There are several future directions for research on Fioricet. One direction is to study the mechanism of action of each active ingredient and how they work together to relieve pain and reduce inflammation. Another direction is to study the long-term effects of Fioricet use and its potential for addiction. Additionally, research could be done on the efficacy of Fioricet compared to other headache treatments. Finally, research could be done on the potential use of Fioricet in treating other conditions, such as fibromyalgia or neuropathic pain.
Conclusion:
In conclusion, Fioricet is a combination medication that has been widely used in clinical practice to treat tension headaches and migraines. Although its mechanism of action and biochemical and physiological effects are not fully understood, Fioricet has become a subject of scientific research in recent years. Future research on Fioricet could lead to a better understanding of its mechanisms of action and potential use in treating other conditions.
Synthesemethoden
Fioricet is synthesized by combining acetaminophen, butalbital, and caffeine. Acetaminophen is first dissolved in water, and butalbital is added to the solution under constant stirring. Caffeine is then added to the mixture, and the resulting solution is filtered and dried to obtain Fioricet.
Wissenschaftliche Forschungsanwendungen
Fioricet has been widely used in clinical practice to treat tension headaches and migraines. However, little is known about its mechanism of action and biochemical and physiological effects. Therefore, Fioricet has become a subject of scientific research in recent years. The scientific research on Fioricet has focused on its mechanism of action, biochemical and physiological effects, and future directions.
Eigenschaften
CAS-Nummer |
122018-95-5 |
|---|---|
Produktname |
Fioricet |
Molekularformel |
C27H35N7O7 |
Molekulargewicht |
569.6 g/mol |
IUPAC-Name |
N-(4-hydroxyphenyl)acetamide;5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N2O3.C8H10N4O2.C8H9NO2/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);4H,1-3H3;2-5,11H,1H3,(H,9,10) |
InChI-Schlüssel |
KJNFMGMNZKFGIE-UHFFFAOYSA-N |
SMILES |
CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)NC1=CC=C(C=C1)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Kanonische SMILES |
CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)NC1=CC=C(C=C1)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Andere CAS-Nummern |
122018-95-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)




![((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B53420.png)

![(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol](/img/structure/B53426.png)


